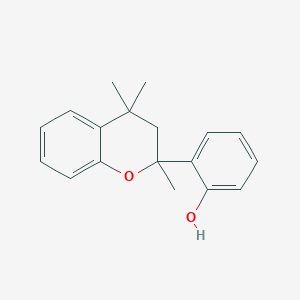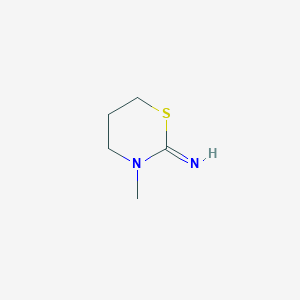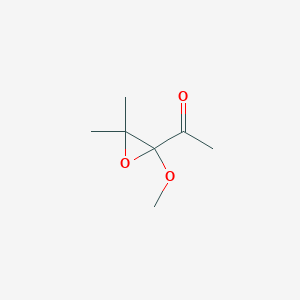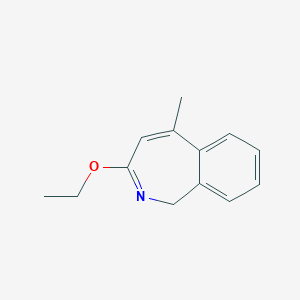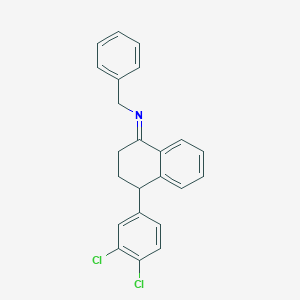
(E)-N-Benzyl-Sertralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Benzyl Sertraline is a derivative of sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of major depressive disorder, social anxiety disorder, and other psychiatric conditions . This compound is of interest due to its potential pharmacological properties and its structural similarity to sertraline.
Wissenschaftliche Forschungsanwendungen
(E)-N-Benzyl Sertraline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: Studied for its potential effects on serotonin reuptake and related biological pathways.
Medicine: Investigated for its potential use in treating psychiatric disorders similar to sertraline.
Industry: Utilized in the development of new SSRI derivatives with improved efficacy and safety profiles
Wirkmechanismus
Target of Action
(E)-N-Benzyl Sertraline is a derivative of the drug Sertraline, which is a selective serotonin reuptake inhibitor (SSRI) commonly used to treat major depressive disorder, social anxiety disorder, and many other psychiatric conditions . The primary target of Sertraline is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-HT) in the neurons .
Mode of Action
This increased availability of serotonin enhances the transmission of messages between neurons, leading to improved mood and relief from symptoms of depression and anxiety .
Biochemical Pathways
Sertraline affects the serotonin pathway in the brain. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing serotonergic neurotransmission . This can lead to downstream effects such as improved mood and reduced anxiety.
Pharmacokinetics
Sertraline is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion. It has a half-life of 24-32 hours in children, adolescents, and adults .
Result of Action
The increased availability of serotonin due to the action of Sertraline can lead to improved mood and relief from symptoms of depression, OCD, post-traumatic stress disorder, panic disorder, and premenstrual dysphoric disorder . Clinical studies have shown that it improves cognition in depressed patients .
Action Environment
The action of Sertraline can be influenced by various environmental factors. For example, the presence of certain substances in the environment can affect the stability and efficacy of the drug . Additionally, the photodegradation of Sertraline in the environment can lead to the formation of various degradation products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Benzyl Sertraline typically involves the benzylation of sertraline. One common method includes the reaction of sertraline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of (E)-N-Benzyl Sertraline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Benzyl Sertraline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce various hydrogenated forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sertraline: The parent compound, widely used as an antidepressant.
Citalopram: Another SSRI with a similar mechanism of action.
Fluoxetine: Known for its use in treating depression and anxiety disorders.
Uniqueness
(E)-N-Benzyl Sertraline is unique due to its specific structural modification, which may confer distinct pharmacological properties compared to its parent compound, sertraline. This modification can potentially lead to differences in efficacy, side effect profile, and therapeutic applications .
Eigenschaften
IUPAC Name |
N-benzyl-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N/c24-21-12-10-17(14-22(21)25)18-11-13-23(20-9-5-4-8-19(18)20)26-15-16-6-2-1-3-7-16/h1-10,12,14,18H,11,13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJAZNIZTJTMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)C3=CC=CC=C3C1C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
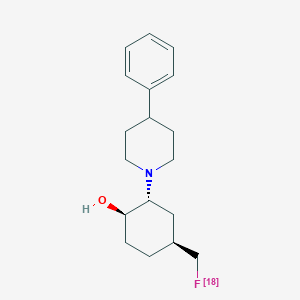
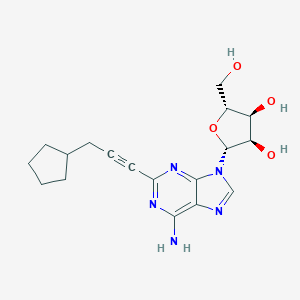
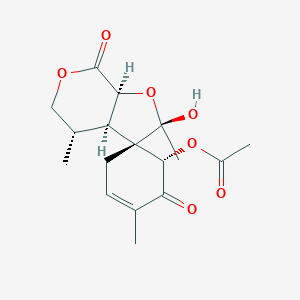
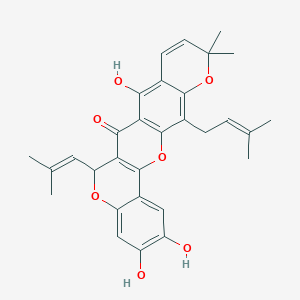
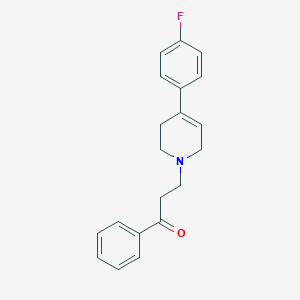

![Methyl-D-Phe-D-Trp-Phe-D-Trp-Leu-psi[CH2NH]-Leu-NH2](/img/structure/B125699.png)
